molecular formula C7H14OS B12666418 2-((3-Methylbut-3-enyl)thio)ethanol CAS No. 82010-90-0

2-((3-Methylbut-3-enyl)thio)ethanol

Cat. No.: B12666418
CAS No.: 82010-90-0
M. Wt: 146.25 g/mol
InChI Key: YQJTVQUVTCIFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Methylbut-3-enyl)thio)ethanol is an organic compound with the molecular formula C7H14OS It is characterized by the presence of a thioether group and a hydroxyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Methylbut-3-enyl)thio)ethanol typically involves the reaction of 3-methylbut-3-en-1-ol with a thiol compound under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the thioether linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming a ketone or aldehyde.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The thioether group can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various thioether derivatives.

Scientific Research Applications

2-((3-Methylbut-3-enyl)thio)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((3-Methylbut-3-enyl)thio)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thioether group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-((3-Methylbut-3-enyl)thio)propanol: Similar structure but with a propanol backbone.

    2-((3-Methylbut-3-enyl)thio)butanol: Similar structure but with a butanol backbone.

Properties

CAS No.

82010-90-0

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

2-(3-methylbut-3-enylsulfanyl)ethanol

InChI

InChI=1S/C7H14OS/c1-7(2)3-5-9-6-4-8/h8H,1,3-6H2,2H3

InChI Key

YQJTVQUVTCIFDD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCSCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.